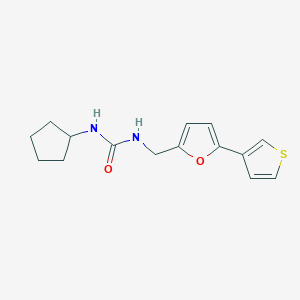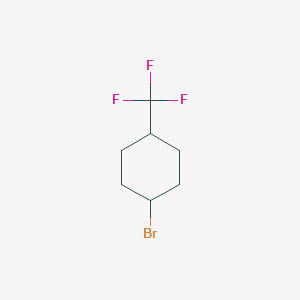
1-Bromo-4-(trifluoromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(trifluoromethyl)cyclohexane is a useful research chemical . It has a CAS number of 30129-20-5 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(trifluoromethyl)cyclohexane is represented by the linear formula C7H10BrF3 . The InChI code is 1S/C7H10BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
1-Bromo-4-(trifluoromethyl)cyclohexane is a liquid at room temperature . It has a molecular weight of 231.06 . .Aplicaciones Científicas De Investigación
Microemulsions and Ionic Liquids
Research on microemulsions with ionic liquid polar domains explores the phase behavior and properties of microemulsions, which could be relevant for understanding the behaviors of cyclohexane derivatives in varied chemical environments. These studies contribute to our knowledge of nano-sized polar domains, potentially applicable in nanotechnology and material science (Gao et al., 2004).
Flame Retardants
Investigations into brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) reveal their use in materials to enhance fire resistance. Understanding the structure, behavior, and environmental impact of such compounds helps in developing safer and more effective flame retardants (Tomy et al., 2008).
Organic Synthesis
Research on cyclohexane derivatives often focuses on their synthesis and properties, such as in the stereoselective synthesis of cyclopropanes or the development of polyfunctionalized cyclohexanes. These studies are crucial for creating molecules with specific properties for pharmaceuticals, materials science, and catalysis (Jiang, Zhang, & Xiong, 2003).
Environmental Studies
The identification of brominated flame retardants in environmental samples, such as in the Canadian Arctic beluga, underscores the importance of monitoring and understanding the environmental fate of chemical compounds. This research helps in assessing the ecological impact of industrial chemicals and in developing strategies for pollution mitigation (Tomy et al., 2008).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H225, H315, and H319 . This means it is highly flammable, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
Brominated and fluorinated compounds are often used in medicinal chemistry for their unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence how they interact with their targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 1-Bromo-4-(trifluoromethyl)cyclohexane
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-4-(trifluoromethyl)cyclohexane are currently unknown . The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters would need to be determined through preclinical and clinical studies.
Propiedades
IUPAC Name |
1-bromo-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBWBSBKSFIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trifluoromethyl)cyclohexane | |
CAS RN |
30129-20-5 |
Source


|
| Record name | 1-bromo-4-(trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)
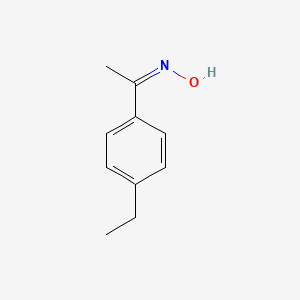
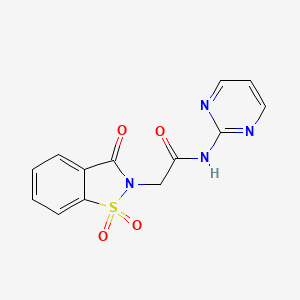

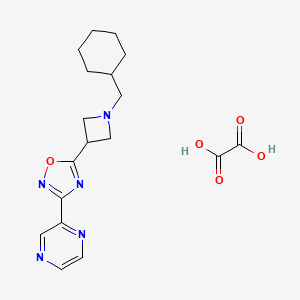
![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)
![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2758403.png)
![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)
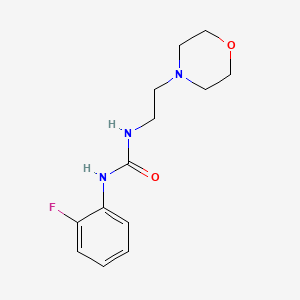
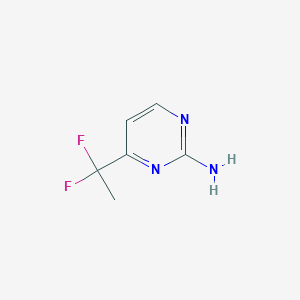
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
